Biochemical NAMPT Activation Potency: Nampt Activator-4 (EC₅₀ = 0.058 μM) vs. SBI-797812 (EC₅₀ = 0.37 μM) and JGB-1-155 (EC₅₀ = 3.29 μM)
In direct biochemical NAMPT activation assays, Nampt activator-4 demonstrates an EC₅₀ of 0.058 μM (58 nM) and a Kₐ of 0.08538 μM (85.38 nM) for human NAMPT . This potency is approximately 6.4-fold greater than SBI-797812, which activates NAMPT with an EC₅₀ of 0.37 μM (370 nM) in comparable biochemical assays [1]. The potency differential relative to other N-PAMs is even more pronounced: JGB-1-155 activates NAMPT with an EC₅₀ of 3.29 μM, representing a 57-fold lower potency than Nampt activator-4 . Nampt activator-4 is also approximately 98-fold more potent than the initial NAT hit compound (EC₅₀ = 5.7 μM, Kd = 379 nM) and approximately 22-fold more potent than the NAT derivative Nampt activator-3 (EC₅₀ = 2.6 μM) .
| Evidence Dimension | Human NAMPT enzymatic activation EC₅₀ (biochemical assay) |
|---|---|
| Target Compound Data | EC₅₀ = 0.058 μM; Kₐ = 0.08538 μM |
| Comparator Or Baseline | SBI-797812: EC₅₀ = 0.37 μM; JGB-1-155: EC₅₀ = 3.29 μM; NAT: EC₅₀ = 5.7 μM; Nampt activator-3: EC₅₀ = 2.6 μM |
| Quantified Difference | 6.4× more potent than SBI-797812; 57× more potent than JGB-1-155; 98× more potent than NAT; 45× more potent than Nampt activator-3 |
| Conditions | Human NAMPT recombinant enzyme biochemical activation assay |
Why This Matters
Higher biochemical potency enables lower compound concentrations in experimental systems, reducing potential off-target effects and solvent interference in cell-based assays.
- [1] Gardell SJ, et al. Boosting NAD⁺ with a small molecule that activates NAMPT. Nat Commun. 2019;10(1):3241. View Source
